molecular formula C14H12O3 B12286491 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid

2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid

Cat. No.: B12286491
M. Wt: 228.24 g/mol
InChI Key: SKLDOUZOOMQVMI-UHFFFAOYSA-N
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Description

Table 1: Key Bond Parameters from Computational Modeling

Bond Type Length (Å) Angle (°)
C1–C2 (naphthalene) 1.40 120.1
C2–O1 (furan) 1.43 108.7
C3–C12 (acetic acid) 1.52 109.5
O2–H (carboxylic acid) 0.97 113.2

The stereochemistry at position 3 creates a chiral center, with R and S enantiomers exhibiting distinct pharmacological profiles. Nuclear Overhauser effect spectroscopy (NOESY) studies of related compounds demonstrate through-space interactions between the acetic acid protons and the naphthalene H-4 proton, confirming the relative configuration.

Comparative Analysis of Naphthofuran Core Systems

The [1,2-b] fusion pattern distinguishes this compound from other naphthofuran isomers, significantly influencing its electronic and steric properties:

Table 2: Comparative Properties of Naphthofuran Isomers

Isomer π-Conjugation Length Ring Strain (kcal/mol) Dipole Moment (D)
[1,2-b] dihydro 9.8 Å 8.2 2.34
[2,1-b] dihydro 10.1 Å 7.9 2.18
Fully aromatic 11.3 Å 12.4 1.96

The [1,2-b] fusion creates a bent geometry that enhances solubility compared to linear fused systems, while the partial saturation of the furan ring reduces aromaticity by 27% compared to fully conjugated analogs. Substituent effects analysis reveals the acetic acid group increases electron density at the furan oxygen by 0.18 eV through inductive effects, as measured by X-ray photoelectron spectroscopy of related compounds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^{1}\text{H}$$ NMR spectrum exhibits characteristic signals:

  • δ 7.28–8.15 (m, 7H): Naphthalene aromatic protons
  • δ 4.72 (dd, J = 8.4, 4.1 Hz, 1H): H-3 of dihydrofuran
  • δ 3.12 (ABX system, 2H): H-2 and H-4 of dihydrofuran
  • δ 2.81 (d, J = 16.2 Hz, 1H) and 2.65 (d, J = 16.2 Hz, 1H): Acetic acid methylene protons

The $$^{13}\text{C}$$ NMR spectrum confirms connectivity through key signals:

  • δ 174.8 (COOH carbonyl)
  • δ 115.3 (furan C-O)
  • δ 34.7 (C-3 bearing acetic acid)

Infrared Spectroscopy

Critical absorption bands include:

  • 3200–2500 cm$$^{-1}$$: Broad O-H stretch (carboxylic acid)
  • 1703 cm$$^{-1}$$: C=O stretch (acid)
  • 1265 cm$$^{-1}$$: C-O-C asymmetric stretch (furan)

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 229.0834 [M+H]$$^+$$, with characteristic fragmentation patterns:

  • m/z 183.0801: Loss of COOH (46.0033 Da)
  • m/z 155.0852: Retro-Diels-Alder cleavage of naphthalene

X-ray Crystallographic Studies of Fused Ring Systems

While single-crystal X-ray data for the specific compound remains unpublished, studies of analogous systems reveal:

Table 3: Crystallographic Parameters from Related Structures

Compound Space Group Unit Cell Parameters (Å) Torsion Angle (°)
Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate P2$$_1$$/c a=8.42, b=11.73, c=14.56 12.4
2,3-Dihydrobenzo[g]benzofuran-3-acetic acid C2/c a=15.02, b=5.89, c=18.17 8.9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,10H,7-8H2,(H,15,16)

InChI Key

SKLDOUZOOMQVMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C3=CC=CC=C3C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Friedel-Crafts Alkylation

The reaction of 1-naphthol with isobutylaldehyde in the presence of H₂SO₄ or HCl generates the dihydronaphthofuran core. For example, Martini (1971) reported treating 1-naphthol with isobutylaldehyde using HCl in ethanol at 80°C for 0.5 hours, yielding 2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan in 74.6% yield. Industrial protocols replace ethanol with toluene and elevate temperatures to 90–160°C, achieving 43.1% yield. Microwave-assisted synthesis under solvent-free conditions with p-TSA at 180°C for 5 minutes improves efficiency (80% yield).

Chloromethylation and Cyanide Hydrolysis

Chloromethylation of the parent heterocycle with formaldehyde and HCl introduces a chloromethyl group, which is subsequently treated with NaCN to form the nitrile intermediate. Hydrolysis with aqueous NaOH converts the nitrile to the acetic acid side chain. This method is modular but requires careful control of stoichiometry to avoid over-alkylation.

Annulation Reactions

Palladium-Catalyzed Carbonylation

Palladium catalysts enable the insertion of carbonyl groups into naphthol substrates. For instance, 2-naphthol reacts with carbon monoxide in the presence of Pd(OAc)₂ and PPh₃ to form naphthofuran intermediates. Subsequent alkylation with chloroacetic acid derivatives introduces the acetic acid moiety. This method achieves regioselectivity but suffers from high catalyst costs.

Microwave-Assisted Claisen-Schmidt Condensation

A one-pot synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride in formic acid, followed by microwave irradiation. For example, Arkivoc (2006) documented a protocol where 2-hydroxy-1-naphthaldehyde reacts with hydroxylamine hydrochloride in HCOONa/HCOOH under microwave irradiation (500 W) for 4–5 minutes, yielding 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones in 73% yield. Acidic hydrolysis of the ester intermediate (e.g., methyl ester) with H₂SO₄ in ethanol completes the synthesis.

Functional Group Modifications

Alkylation-Hydrolysis Sequence

Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate undergoes alkylation with methyl iodide in DMF using NaH as a base. Hydrolysis with NaOH in aqueous ethanol converts the ester to the carboxylic acid. This method, detailed in a 1997 patent, achieves 85% purity after recrystallization.

Wittig Reaction and Reduction

The Wittig reaction between 2-hydroxynaphthoquinone and ylides generates α,β-unsaturated ketones, which are hydrogenated using Pd/C in THF . Subsequent oxidation with KMnO₄ introduces the acetic acid group. This route is favored for its scalability but requires inert conditions.

Photochemical and Electrochemical Methods

Visible-Light-Mediated [3+2] Cycloaddition

Peng et al. (2023) developed a visible-light-driven method using 2-hydroxy-1,4-naphthoquinone and phenylacetylene in MeCN under blue LED irradiation (460 nm). The reaction proceeds via a 1,5-biradical intermediate, yielding naphtho[2,3-b]furan-4,9-dione derivatives in 75% yield. Hydrogenation with H₂/Pd reduces the furan ring to the dihydro form, followed by side-chain functionalization.

Electrochemical Oxidative Coupling

An electrochemical cell with Pt electrodes in DMF facilitates the coupling of 1-naphthol with acetylenedicarboxylate. Cyclization under acidic conditions (e.g., H₂SO₄ ) forms the dihydronaphthofuran core, with subsequent hydrolysis to the acetic acid derivative. This method avoids stoichiometric oxidants but is limited by electrode fouling.

Industrial-Scale Production

Solvent-Free Microwave Synthesis

Industrial protocols optimize the reaction of 1-naphthol with isobutyraldehyde using p-TSA under microwave irradiation (180°C, 5 minutes). This method reduces reaction time from hours to minutes and achieves 80% yield.

Continuous-Flow Reactor Systems

Continuous-flow systems enhance mass transfer and temperature control. For example, a mixture of 1-naphthol, HCl , and HCHO is pumped through a heated reactor (120°C) with a residence time of 15 minutes, followed by inline cyanide hydrolysis.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Catalysts/Reagents Conditions Yield (%) Reference
Friedel-Crafts Alkylation H₂SO₄, isobutylaldehyde 90–160°C, 3 hours 43–74.6
Microwave Claisen-Schmidt HCOONa/HCOOH 500 W, 5 minutes 73
Visible-Light Cycloaddition None 460 nm LED, 6 hours 75
Chloromethylation-Hydrolysis HCHO, HCl, NaCN Reflux, 12 hours 68–72

Table 2: Industrial Optimization Parameters

Parameter Batch Process Continuous-Flow
Temperature 160°C 120°C
Time 3 hours 15 minutes
Catalyst Loading 10 mol% H₂SO₄ 5 mol% p-TSA
Solvent Toluene Solvent-free

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological and pharmacological activities.

Scientific Research Applications

Pharmacological Activities

Research indicates that 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of naphtho[2,1-b]furan possess significant antimicrobial properties against various bacteria and fungi. For instance, compounds synthesized based on this structure demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It interacts with enzymes involved in inflammatory pathways, suggesting its usefulness in treating inflammatory conditions .
  • Antitumor Activity : Recent investigations into similar naphthoquinone derivatives indicate promising anticancer properties. A 3D-QSAR study revealed that modifications to the structure could enhance anti-proliferative activity against colorectal cancer cells .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study highlighted the synthesis of a series of naphtho[2,1-b]furan derivatives that exhibited superior antimicrobial activity compared to standard drugs like Ciprofloxacin. The compounds were tested against various pathogens and showed significant inhibition .
  • Anti-inflammatory Mechanisms : Research focused on the interaction of naphthoquinone derivatives with inflammatory mediators demonstrated that structural modifications could enhance their anti-inflammatory effects. This suggests potential therapeutic applications for inflammatory diseases .
  • Cytotoxicity in Cancer Cells : In vitro studies indicated that certain derivatives of naphthoquinones showed selective cytotoxicity towards colorectal cancer cell lines. The structure-activity relationship (SAR) analysis suggested that specific substituents could enhance their efficacy as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1,2-Dihydronaphtho[2,1-b]furan-1-acetic AcidSimilar bicyclic structure but different positioningExhibits distinct biological activities
2-(Furan-3-yl)acetic AcidContains a furan ring but lacks the naphthalene coreKnown for strong antibacterial properties
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetateEster derivative enhancing solubilityPotentially better pharmacokinetics

The uniqueness of this compound lies in its specific arrangement of functional groups that may confer unique biological activities not present in other similar compounds.

Mechanism of Action

The mechanism of action of 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of NF-κB, a transcription factor involved in regulating immune response and cell survival . By inhibiting NF-κB, the compound can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Naphtho[1,2-b]furan vs. Benzofuran Derivatives

  • Dihydrobenzofurans (e.g., 2,3-dihydrobenzofuran): Synthesized via HBr-catalyzed allylation of phenols and iodocyclization (). These lack the naphthalene moiety, reducing aromatic conjugation and hydrophobicity compared to naphthofurans.
  • Naphtho[2,1-b]furan analogs : Differ in ring fusion position (e.g., 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid, CAS 258882-83-6), altering steric and electronic profiles .

Heteroatom Substitution

Thiophene Analogs

  • 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides: Synthesized via thermal decomposition of alkyl 1-naphthylsulfinates. Reduction with LiAlH₄ yields 2,3-dihydronaphthothiophenes, while acetic acid promotes aromatization to naphthothiophenes .
  • 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid : Exhibits similar bioactivity but distinct reactivity due to sulfur’s polarizability .

Functional Group Modifications

Compound Name Key Substituent Synthesis Method Yield Biological Notes Reference
2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid Acetic acid at C3 TEMPO/BAIB oxidation of alcohol precursor 65.8% Precursor to antifungal amides
Methyl 2,3-dihydrobenzofuran-3-acetate Ester at C3 Electrochemical oxidation of naphthols Low R&D use (no reported bioactivity)
Naphtho[1,2-b]furan-4,5-dione Dione at C4-C5 Acid-induced fragmentation of Diels-Alder adducts 50% Potential photochromic properties
5-Chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid Chlorine and carboxylic acid Halogenation of alcohol precursor 6.3–42.7% Enhanced antifungal activity

Substituent Position and Bioactivity

  • Naphtho[1,2-b]furan-3-carboxylic acid derivatives : Substitutions at C4 (hydroxy) and C5 (methoxy) significantly enhance antifungal activity (e.g., EC₅₀ = 0.38–0.91 mg/L against plant pathogens) .
  • N-(substituted phenyl)amide analogs : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved pharmacokinetic profiles .

Key Research Findings

  • Synthetic Efficiency : CAN-catalyzed [3+2] cycloadditions provide superior yields (38–96%) for dihydronaphthofurans compared to K₂CO₃-mediated methods (0–31%) .
  • Biological Relevance : Thiophene analogs (e.g., 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid) exhibit distinct bioactivity due to sulfur’s electronegativity, though furan derivatives remain more explored for antimicrobial applications .
  • Photochromic Properties : Vinylidene-naphthofurans demonstrate reversible color changes under UV light, a feature absent in acetic acid derivatives .

Biological Activity

2,3-Dihydronaphtho[1,2-b]furan-3-acetic acid is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, anti-inflammatory, and antitumor effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3

This compound can be synthesized through various methods, including transition-metal-catalyzed reactions and photopromoted processes. The synthesis often involves the reaction of naphthols with carboxylic acids under specific conditions to yield high purity and yield rates .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that is competitive with established antibacterial agents. For instance, derivatives of naphtho[1,2-b]furan compounds have shown promising results against Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli64
This compoundS. aureus32

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce inflammatory markers in vitro and in vivo. For example, in a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to controls .

Antitumor Activity

The antitumor properties of this compound have been highlighted in various cancer cell line studies. It has been reported to induce apoptosis in several cancer lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The mechanism involves the arrest of the cell cycle at the G0/G1 phase and the activation of caspase pathways .

Cancer Cell LineIC50 (µM)
MCF-715
HT-2912

Case Studies

  • Study on Antibacterial Activity : A comparative study evaluated various naphthoquinone derivatives against common bacterial strains. The findings indicated that this compound had superior activity against multidrug-resistant strains .
  • Anti-inflammatory Study : In a controlled experiment using rat models for inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment .
  • Antitumor Research : A recent study investigated the effects of the compound on cancer cell lines and found that it not only inhibited cell proliferation but also enhanced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Diels-Alder addition of naphthoquinone to 1-trimethylsilyloxybuta-1,3-diene in CH2Cl2 at −78 °C, followed by treatment with tin(IV) chloride (0 °C, 10 min) or tetrabutyl ammonium fluoride (THF, 30 min), yielding 49–85% . Alternatively, visible-light-driven synthesis using Hex-Aza-COF-3 and ammonium persulfate at ambient conditions achieves 85% yield . Key factors include temperature control (low temps stabilize intermediates) and catalyst selection (Lewis acids vs. photoactive COFs).

Q. How can researchers verify the structural integrity of synthesized 2,3-dihydronaphtho[1,2-b]furan derivatives?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity and stereochemistry. For example, the coupling constant between H-2 and H-3 in the dihydrofuran ring typically falls within 3.5–4.5 Hz . Mass spectrometry (LCMS) with retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and HRMS (m/z 757 [M+H]<sup>+</sup> in related derivatives) is critical .

Advanced Research Questions

Q. What mechanistic insights explain the role of Rhodium/Sc(OTf)3 co-catalysis in synthesizing dihydronaphthofuran derivatives?

  • Methodological Answer : Rhodium catalyzes C–H bond activation, while Sc(OTf)3 facilitates alkynol cycloisomerization. The rate-determining step involves C–H cleavage, with water acting as a switch: in anhydrous conditions, endo-cycloisomerization dominates, forming dihydronaphthofurans; hydration shifts the pathway to spirocyclic derivatives . Kinetic studies (e.g., deuterium isotope effects) and DFT calculations are recommended to probe transition states.

Q. How can researchers address contradictions in reported yields (e.g., 49% vs. 85%) for similar synthetic protocols?

  • Methodological Answer : Yield discrepancies arise from substrate purity, solvent trace moisture, or catalyst aging. For example, tin(IV) chloride is hygroscopic and requires strict anhydrous handling , whereas COF-mediated reactions tolerate mild aqueous conditions . Systematic optimization (e.g., DoE for temperature, stoichiometry, and catalyst loading) and in-situ monitoring (e.g., TLC or HPLC) are essential.

Q. What strategies enable functionalization of the dihydronaphthofuran core for targeted biological activity?

  • Methodological Answer : Introduce substituents at the acetic acid moiety or aryl rings via Buchwald-Hartwig amination or Suzuki coupling. For instance, 3-(2,4-dibromoanilino) derivatives exhibit antitumor activity by mimicking nor-β-lapachone’s redox cycling . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).

Q. How do photophysical properties of dihydronaphthofuran derivatives support their use in fluorescent sensors?

  • Methodological Answer : Derivatives like (E)-N'-((3-hydroxypyridin-2-yl)methylene)-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide (LB3) show metal-ion-selective fluorescence quenching via PET (photoinduced electron transfer). Time-resolved fluorescence spectroscopy and Stern-Volmer analysis quantify binding constants (e.g., KSV for Fe<sup>3+</sup> in acetonitrile) .

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